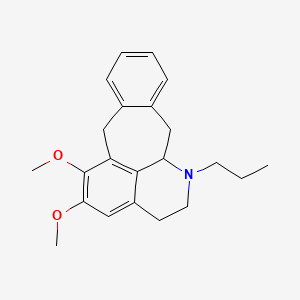
5,6-Dimethoxy-1-propyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-1-propyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene is a complex organic compound with a unique structure
Preparation Methods
The synthesis of 5,6-dimethoxy-1-propyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene involves several steps. One common method includes the formylation of dihydroapiol derivatives, followed by oxidative rearrangement to obtain the desired compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5,6-Dimethoxy-1-propyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,6-Dimethoxy-1-propyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in cancer treatment.
Industry: This compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-1-propyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5,6-dimethoxy-1-propyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene include:
- 5,9-Dimethoxy-1,2,3,7,12,12a-hexahydrobenzo[5,6]cyclohepta[1,2,3-ij]isoquinoline-6,10-diol
- 2-Propanol, 1,3-dimethoxy-
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its specific arrangement of methoxy and propyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27NO2 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
16,17-dimethoxy-11-propyl-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(18),3,5,7,14,16-hexaene |
InChI |
InChI=1S/C22H27NO2/c1-4-10-23-11-9-17-14-20(24-2)22(25-3)18-12-15-7-5-6-8-16(15)13-19(23)21(17)18/h5-8,14,19H,4,9-13H2,1-3H3 |
InChI Key |
NKKUZNDFNOKSJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C4C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















